molecular formula C10H18S B036435 1-p-Menthene-8-thiol CAS No. 71159-90-5

1-p-Menthene-8-thiol

Cat. No.: B036435
CAS No.: 71159-90-5
M. Wt: 170.32 g/mol
InChI Key: ZQPCOAKGRYBBMR-UHFFFAOYSA-N
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Mechanism of Action

p-Menthene-8-thiol, also known as 1-p-Menthene-8-thiol, is a chemical compound with the formula C10H18S . It is a monoterpenoid that contains a thiol functional group . This compound is known for its potent aroma and is primarily responsible for the characteristic smell of grapefruit .

Target of Action

The primary targets of p-Menthene-8-thiol are the olfactory receptors in humans. These receptors are responsible for the sense of smell. The compound interacts with these receptors, leading to the perception of a grapefruit-like aroma .

Biochemical Pathways

The biochemical pathways affected by p-Menthene-8-thiol are primarily related to the perception of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical events leading to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as the smell of grapefruit .

Result of Action

The primary result of the action of p-Menthene-8-thiol is the perception of a grapefruit-like aroma. This is due to its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the perception of smell .

Action Environment

The action of p-Menthene-8-thiol can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

1-p-Menthene-8-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-p-Menthene-8-thiol is unique due to its extremely low odor threshold and potent aroma. Similar compounds include:

These compounds share similar sulfur-containing structures but differ in their specific aromas and applications.

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCOAKGRYBBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052458
Record name 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid with aroma and taste of grapefruit in dilute solution
Record name 1-p-Menthene-8-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

37.00 °C. @ 0.10 mm Hg
Record name p-Menth-1-ene-8-thiol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water, soluble in fat
Record name 1-p-Menthene-8-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.948 (20°)
Record name 1-p-Menthene-8-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

71159-90-5
Record name 1-p-Menthene-8-thiol
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Record name 1-p-Menthene-8-thiol
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Record name 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,4-trimethylcyclohex-3-ene-1-methanethiol
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Record name 1-P-MENTHENE-8-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Menth-1-ene-8-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.637 g (3.8 mM) of the compound prepared according to letter (b) above in 12 ml of tetrahydrofuran (THF) were added under nitrogen atmosphere to a stirred boiling suspension of 72 mg (1.9 mM) of LiAlH4 in 3 ml of THF. The reaction mixture was refluxed for 1 further hour, then cooled at 0° C. and the excess of LiAlH4 decomposed by addition of water. The obtained mixture was then extracted with ether (3×) and the organic phase washed with water (3×), dried and evaporated. After fractional distillation of the crude residue, there were obtained 0.450 g (69% yield) of the desired 1-p-menthene-8-thiol, b.p. 40° C./0.133 Pa.
[Compound]
Name
compound
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0.637 g
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reactant
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72 mg
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3 mL
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0 (± 1) mol
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0 (± 1) mol
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is p-menthene-8-thiol and why is it important?

A1: p-Menthene-8-thiol is a naturally occurring sulfur-containing compound []. It is recognized as a key aroma compound in grapefruit juice, contributing significantly to its characteristic aroma profile [, , , ]. Despite its low concentration in grapefruit juice (parts per billion or below), it possesses an extremely low odor threshold, making it one of the most potent flavor compounds found in nature [].

Q2: What is the aroma profile of p-menthene-8-thiol?

A2: p-Menthene-8-thiol is described as having a powerful, characteristic grapefruit-like aroma []. While it significantly contributes to grapefruit's overall aroma, studies have shown that other odorants are also necessary to recreate the full complexity of grapefruit flavor [].

Q3: Can the concentration of p-menthene-8-thiol in grapefruit products be affected by processing methods?

A4: Yes, research suggests that the extraction and processing methods used for grapefruit can influence the concentration of p-menthene-8-thiol. For example, a study comparing pectolytic enzyme pretreatment with conventional skin-contact fermentation in muscadine wine found that the enzyme-treated wine contained significantly higher levels of p-menthene-8-thiol [].

Q4: Are there other fruits and products where p-menthene-8-thiol contributes to the aroma?

A5: While predominantly known for its presence in grapefruit, p-menthene-8-thiol has also been identified as a contributing odorant in Timur (Zanthoxylum armatum DC.) fruits []. This discovery highlights its potential presence in other fruits and plants as well.

Q5: Have there been attempts to synthesize similar compounds to p-menthene-8-thiol with modified structures?

A6: Yes, researchers have synthesized a series of p-menthane and 1-p-menthene derivatives, including mercapto-containing variations, to explore the impact of structural changes on odor thresholds and qualities []. These studies aim to better understand the structure-odor activity relationships of p-menthene-8-thiol and potentially discover new flavor compounds.

Q6: What analytical techniques are commonly used to study p-menthene-8-thiol?

A6: Several analytical techniques are employed in p-menthene-8-thiol research, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation, identification, and quantification of p-menthene-8-thiol in complex mixtures [, , ].
  • Gas Chromatography-Olfactometry (GC-O): Used to detect and characterize the aroma profile of p-menthene-8-thiol and other odor-active compounds in samples [, , , ].
  • Aroma Extract Dilution Analysis (AEDA): A technique coupled with GC-O to determine the flavor dilution factors of odor-active compounds, helping to identify the most potent odorants in a mixture [, ].
  • Stable Isotope Dilution Assays (SIDA): Allows for accurate quantification of p-menthene-8-thiol and other target compounds in complex matrices [].
  • Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC × GC-TOF/MS): Offers enhanced separation and identification capabilities for complex samples containing a wide range of volatile compounds, including mercaptans [].

Q7: What are the enantiomers of p-menthene-8-thiol and do they differ in their aroma?

A8: The enantiomers of p-menthene-8-thiol are (R)-1-p-menthene-8-thiol and (S)-1-p-menthene-8-thiol [, ]. Research has shown that they exhibit different odor profiles. The (R)-enantiomer possesses the characteristic grapefruit-like odor, while the (S)-enantiomer has a weaker, less specific odor [].

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